molecular formula C13H16O3 B3088167 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1182778-53-5

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B3088167
CAS No.: 1182778-53-5
M. Wt: 220.26 g/mol
InChI Key: FGTVHQATJKATCU-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C13H16O3. It is also known by its synonym, 2-(4-Isopropoxyphenyl)cyclopropane-1-carboxylic acid . This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a propan-2-yloxy group. Its unique structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, under controlled temperature and pressure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and carboxylic acid group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Similar compounds to 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid include other cyclopropane carboxylic acids and phenyl-substituted cyclopropanes. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 2-(4-Isopropylphenyl)cyclopropane-1-carboxylic acid is a related compound with a different substituent on the phenyl ring, leading to variations in its chemical behavior .

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTVHQATJKATCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 3
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 4
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid

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